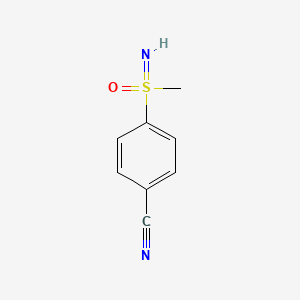

4-(S-Methylsulfonimidoyl)benzonitrile

Description

Evolution and Significance of Sulfoximines and Related S(VI) Functional Groups in Organic Synthesis

Sulfoximines, the mono-aza analogues of sulfones, and related S(VI) functional groups have witnessed a dramatic increase in interest within the chemical sciences, particularly in medicinal chemistry. nih.govresearchgate.net Though discovered in the 1940s, their potential was not fully appreciated for decades. youtube.comresearchgate.net This landscape began to change around 2010, spurred by significant advancements in synthetic methodologies that made these compounds more accessible. nih.govyoutube.com

Traditionally, the synthesis of sulfoximines involved the use of hazardous reagents like hydrazoic acid. youtube.com However, the development of safer and more efficient methods has been pivotal to their recent surge in popularity. researchgate.net These modern synthetic routes have expanded the toolkit available to chemists, enabling the incorporation of the sulfoximine (B86345) moiety into a diverse range of molecules. nih.gov

The significance of S(VI) compounds, including sulfoximines and sulfonamides, is underscored by their prevalence in FDA-approved drugs. researchgate.netnih.gov The unique properties of the S(VI) center, such as its three-dimensional structure, chemical and metabolic stability, and hydrogen-bonding capabilities, make it a privileged functional group in drug design. researchgate.netresearchgate.net The sulfur atom in sulfoximines can be a stereocenter, providing an additional vector for structural diversification and the ability to fine-tune a compound's properties. researchgate.netresearchgate.net

Furthermore, the replacement of an oxygen atom in a sulfone with a nitrogen atom to form a sulfoximine introduces a mildly basic nitrogen, which can participate in metal coordination or salt formation. youtube.com In the case of NH-sulfoximines, the functional group possesses dual hydrogen bond donor and acceptor capabilities, a valuable feature in designing molecules that interact with biological targets. youtube.com The growing interest in sulfoximines is evidenced by the increasing number of publications, patents, and commercially available building blocks featuring this functional group. youtube.com

The Role of Benzonitrile (B105546) Moieties in Contemporary Chemical Design

The benzonitrile moiety, a benzene (B151609) ring substituted with a nitrile group (-C≡N), is a fundamental building block in modern organic chemistry. atamankimya.comwikipedia.org Its versatility stems from the unique electronic properties of the cyano group and the stability of the aromatic ring. Benzonitrile, the parent compound, was first reported by Hermann Fehling in 1844. wikipedia.org

In contemporary chemical design, the benzonitrile scaffold serves multiple roles. It is a key intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, dyes, and resins. atamankimya.comontosight.ai The nitrile group can be readily transformed into other functional groups such as amines, amides, and carboxylic acids, making it a valuable synthetic handle. atamankimya.comwikipedia.org

The benzonitrile unit is also a common feature in medicinal chemistry. ontosight.aigoogle.com Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties. The cyano group can act as a hydrogen bond acceptor and its rigid, linear geometry can be exploited to orient other parts of a molecule for optimal interaction with a biological target. Benzonitrile derivatives have been investigated for various therapeutic applications, including as antitumor agents. google.com

Beyond its role as a synthetic intermediate, benzonitrile itself is used as a specialty solvent, particularly for polymers and resins. atamankimya.com It also forms coordination complexes with transition metals, which can serve as useful catalysts or synthetic intermediates. wikipedia.org The ability of the benzonitrile framework to engage in π-π stacking interactions is another feature that is leveraged in supramolecular chemistry and materials science. nih.gov

Positioning of 4-(S-Methylsulfonimidoyl)benzonitrile within Advanced Organosulfur Chemistry Research

The compound this compound emerges at the intersection of the rich chemistries of sulfoximines and benzonitriles. Its structure, featuring a sulfonimidoyl group attached to a benzonitrile ring, positions it as a molecule with significant potential in advanced organosulfur chemistry. The sulfonimidoyl moiety introduces chirality at the sulfur center and provides opportunities for N-functionalization, thereby offering a platform for creating a diverse library of derivatives. researchgate.net The benzonitrile portion, with its well-established reactivity and electronic properties, complements the unique features of the sulfur(VI) group.

The development of synthetic methods to access compounds like this compound is a key area of research. These methods often involve the transformation of precursor molecules containing either the sulfinyl or the nitrile group. The strategic placement of the electron-withdrawing nitrile group on the aromatic ring can influence the reactivity of the sulfur center, a factor that is of interest in the design of new chemical transformations.

The potential applications of this compound and its derivatives are being explored in various fields. In medicinal chemistry, the combination of a chiral, polar sulfonimidoyl group with a proven pharmacophore like benzonitrile could lead to the discovery of new therapeutic agents with improved properties. In materials science, the unique electronic and structural features of this compound could be exploited in the design of novel functional materials. The study of this compound and related compounds is therefore a vibrant area of research that continues to push the boundaries of organosulfur chemistry.

Data Tables

Table 1: Properties of Benzonitrile

| Property | Value |

| Chemical Formula | C₇H₅N |

| Molar Mass | 103.12 g/mol |

| Appearance | Colorless liquid |

| Odor | Almond-like |

| Density | 1.0 g/mL |

| Melting Point | -13 °C |

| Boiling Point | 188-191 °C |

| Solubility in Water | <0.5 g/100 mL (22 °C) |

Data sourced from Wikipedia wikipedia.org

Table 2: Timeline of Key Developments in Sulfoximine and Benzonitrile Chemistry

| Year | Development |

| 1844 | Hermann Fehling reports the synthesis of benzonitrile. wikipedia.org |

| 1949 | The sulfoximine functional group is discovered. researchgate.net |

| ~2010 | A significant increase in research interest in sulfoximines begins. youtube.com |

| 2013 | The first review article recommending the use of sulfoximines in medicinal chemistry is published. youtube.com |

| 2018 | Benzonitrile is detected in the interstellar medium. wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

4-(methylsulfonimidoyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCBANNUDDFVTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1621962-30-8 | |

| Record name | 4-[imino(methyl)oxo-lambda6-sulfanyl]benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 S Methylsulfonimidoyl Benzonitrile and Its Derivatives

Stereoselective Synthesis of Sulfonimidoyl Benzonitriles

Achieving high stereoselectivity at the sulfur atom is a critical challenge in the synthesis of sulfonimidoyl benzonitriles. Several strategies have been developed to address this, including asymmetric oxidation, the use of chiral reagents, and methods based on the chiral pool.

Asymmetric Oxidative Imination Strategies for Sulfoximine (B86345) Formation

The formation of the sulfoximine core through oxidative imination of sulfoxides and sulfinamides is a common strategy. researchgate.net While effective, achieving high enantioselectivity often requires the use of chiral catalysts or reagents. These methods typically involve the reaction of a sulfide (B99878) or sulfoxide (B87167) precursor with an iminating agent in the presence of a chiral ligand or catalyst. The development of rhodium-catalyzed processes, for example, has shown promise in the asymmetric synthesis of sulfoximines.

Recent advancements have focused on catalytic asymmetric methods to overcome the limitations of stoichiometric chiral reagents. For instance, desymmetrizing N-oxidation of pyridyl sulfoximines using peptide-based catalysts has been reported to yield products with high enantiomeric ratios. nih.gov

| Catalyst/Reagent | Substrate | Product Enantiomeric Ratio (er) | Reference |

| Aspartic acid-containing peptide catalyst | Pyridyl sulfoximine | up to 99:1 | nih.gov |

| Chiral Cp/Rh(III) complex | Di-phenyl sulfoximine | Not specified | nih.gov |

Enantioselective Approaches Utilizing Chiral S(VI) Reagents (e.g., t-BuSF)

A significant breakthrough in the asymmetric synthesis of sulfoximines and related S(VI) compounds has been the development of enantiopure bifunctional S(VI) transfer reagents. nih.govchemrxiv.org One such reagent, t-BuSF, serves as a chiral template for sulfur fluorine exchange (SuFEx) chemistry, enabling the rapid synthesis of a wide array of sulfoximines, sulfonimidoyl fluorides, and sulfonimidamides with excellent enantiomeric excess. nih.govchemrxiv.org This approach has been successfully applied to the synthesis of enantiopure pharmaceutical intermediates and analogs. nih.gov

Chiral Pool and Auxiliary-Based Methods in Sulfonimidoyl Synthesis

The use of chiral starting materials, or the "chiral pool," provides another reliable route to enantiomerically enriched sulfonimidoyl compounds. A prevalent strategy involves the use of enantiopure sulfinamides as precursors. researchgate.net For instance, stereospecific S-alkylation of readily available chiral sulfinamides offers a practical route to chiral sulfoximines. documentsdelivered.comresearchgate.net

Chiral auxiliaries have also proven effective in directing the stereochemical outcome of reactions. A chiral auxiliary can be temporarily incorporated into the molecule to control the stereochemistry of a subsequent reaction, after which it is removed. nih.gov For example, enantiopure sulfonimidamides themselves have been evaluated as chiral auxiliaries in reactions such as Grignard additions to imines, achieving high diastereomeric ratios. nih.gov Sulfur-based chiral auxiliaries derived from amino acids have also demonstrated superior performance in various asymmetric syntheses.

Carbon-Nitrogen and Carbon-Sulfur Bond Forming Reactions in Benzonitrile-Sulfonimidoyl Conjugates

Further functionalization of the sulfonimidoyl benzonitrile (B105546) scaffold is crucial for creating diverse molecular architectures. This is typically achieved through reactions that form new carbon-nitrogen or carbon-sulfur bonds.

N-Functionalization Strategies on Sulfonimidoyl Groups

The nitrogen atom of the sulfonimidoyl group provides a handle for further modification, allowing for the introduction of a wide range of substituents. This N-functionalization can be used to modulate the compound's physical and biological properties. researchgate.netnih.govnih.gov For example, N-cyano, acyl, carbamate, and sulfonyl groups can be installed on the sulfonimidoyl nitrogen. nih.govacs.org

Recent developments have focused on expanding the scope of these N-functionalization reactions. For instance, the free imido group of a cyanated sulfondiimidamide can be further functionalized by the addition of various groups, including SCF3, aryl, carbamate, propargyl, and benzyl (B1604629) moieties. nih.gov These transformations demonstrate the robustness of the sulfondiimidamide core to a variety of reaction conditions. nih.gov

| Functional Group | Reagents/Conditions | Reference |

| N-Cyano | Not specified | nih.govacs.org |

| N-Acyl | Not specified | nih.gov |

| N-Carbamate | Not specified | nih.govnih.gov |

| N-Sulfonyl | Not specified | nih.gov |

| N-Aryl | Metal catalysis, strong base | nih.gov |

Arylation and Alkylation Reactions on Sulfonimidoyl Benzonitrile Precursors

The introduction of aryl and alkyl groups onto the sulfonimidoyl benzonitrile core is another important strategy for diversification. researchgate.netacs.org Palladium-catalyzed C-H arylation and alkylation have been successfully employed for the meta-functionalization of benzylsulfonamides, demonstrating the feasibility of such transformations on related structures. nih.gov

Light-induced arylation and alkylation of N-sulfonylhydrazones with boronic acids provides a transition-metal-free alternative for forming new carbon-carbon bonds. researchgate.netrsc.org Additionally, stereospecific S-arylation of chiral sulfinamides using diaryliodonium salts has been developed for the asymmetric synthesis of chiral sulfoximines bearing an aryl group. researchgate.netthieme-connect.de

Rearrangement Processes in the Synthesis of Cyano Thioethers and Sulfoximines

While direct rearrangement processes for the synthesis of 4-(S-Methylsulfonimidoyl)benzonitrile are not extensively documented, the chemistry of related N-cyano sulfoximines provides insight into molecular rearrangements and functional group transformations. N-cyano sulfoximines are readily accessible and stable intermediates, making them valuable in the synthesis of more complex molecules. rsc.orgresearchgate.net Their utility often stems from the cleavage of the N-CN bond, which can be followed by intramolecular cyclization or other transformations that constitute a form of molecular rearrangement. rsc.orgresearchgate.net

For instance, metal-free halogenated anhydrides like trifluoroacetic anhydride (B1165640) (TFAA) can activate the N-cyano group of N-cyano sulfoximines. This activation can lead to intramolecular cyclization, forming heterocyclic structures such as thiadiazinone 1-oxides in excellent yields. rsc.orgresearchgate.net This process involves the initial acylation of the sulfoximine nitrogen, followed by an intramolecular attack, representing a pathway for significant structural rearrangement.

A proposed mechanism for such a rearrangement is initiated by the reaction of the N-cyano sulfoximine with an electrophilic reagent like TFAA. This leads to the formation of an N-acyl sulfoximine intermediate. Subsequent intramolecular cyclization affords the final heterocyclic product. rsc.orgresearchgate.net The stability and accessibility of N-cyano sulfoximines make them key precursors in developing synthetic routes to a variety of sulfoximine derivatives through these rearrangement strategies. rsc.org

The following table summarizes the scope of a one-pot synthesis of benzothiadiazinone 1-oxides from various N-cyano sulfoximines, illustrating the versatility of this rearrangement approach.

Table 1: Scope of One-pot Synthesis of Benzothiadiazinone 1-oxides

| Starting N-cyano sulfoximine | Product | Yield (%) |

|---|---|---|

| S-methyl-N-cyano-2-benzamide sulfoximine | 2a | 89 |

| S-phenyl-N-cyano-2-benzamide sulfoximine | 2b | 78 |

| Heterocycle-substituted N-cyano sulfoximine | 2c | 62 |

| Heterocycle-substituted N-cyano sulfoximine | 2d | 88 |

| N-benzamide with electron-donating methoxy (B1213986) group | 2e | 66 |

Electrochemical and Green Chemistry Approaches

The development of environmentally benign synthetic methods is a central theme in modern chemistry. For the synthesis of sulfoximines and their derivatives, electrochemical and other green chemistry approaches offer significant advantages over traditional methods that often rely on stoichiometric oxidants and hazardous reagents.

Electrooxidative Methods for Sulfonimidoyl Fluoride (B91410) and Sulfondiimidoyl Fluoride Synthesis

Electrochemical methods provide a powerful and green alternative for the synthesis of sulfonimidoyl fluorides and sulfondiimidoyl fluorides, which are key precursors to sulfoximines. acs.orgacs.orgacs.org These methods avoid the use of stoichiometric chemical oxidants and often employ readily available and inexpensive starting materials and reagents. acs.orgacs.org

One such approach involves the direct anodic oxidation of sulfenamides. acs.orgacs.orgacs.org This electrochemical strategy allows for the conversion of bench-stable S(II) sulfenamides into N-protected sulfonimidoyl fluorides under mild conditions. acs.orgacs.org The process typically utilizes inexpensive reagents like hydrochloric acid (HCl) and potassium fluoride (KF) and is carried out in an undivided cell with a carbon cloth anode and a platinum plate cathode. acs.orgacs.org Mechanistic studies suggest a stepwise oxidative pathway involving sequential S(II) → S(IV) → S(VI) transformations. acs.org

Another electrochemical approach enables the synthesis of sulfonimidoyl fluorides from sulfinamides. chinesechemsoc.org This method employs triethylamine (B128534) trihydrofluoride (Et3N·3HF) as both the fluorinating agent and the electrolyte. chinesechemsoc.orgnih.gov The electrolysis is performed at a constant current in an undivided cell, providing the desired sulfonimidoyl fluorides in good yields. chinesechemsoc.org Preliminary mechanistic investigations point towards the involvement of a planar sulfonimidoyl cation intermediate. chinesechemsoc.org

The table below summarizes the optimized conditions for the electrosynthesis of a model sulfonimidoyl fluoride.

Table 2: Optimization of Electrosynthesis of N-(phenylsulfinyl)benzamide to Sulfonimidoyl Fluoride

| Entry | Anode Material | Cathode Material | Current (mA) | Time (h) | Isolated Yield (%) |

|---|---|---|---|---|---|

| 1 | Carbon cloth | Pt | 18 | 2 | 80 |

These electrochemical methods are not only environmentally friendly but also offer a broad substrate scope, allowing for the synthesis of a diverse array of sulfonimidoyl and sulfondiimidoyl fluorides. nih.govresearchgate.net

Metal-Free and Catalyst-Free Transformations for Sulfoximine Analogues

The development of metal-free and catalyst-free synthetic methods is another important aspect of green chemistry. For the synthesis of sulfoximine analogues, several such approaches have been developed.

One notable method is a transition-metal-free C-H functionalization for the synthesis of aryl sulfoximines. researchgate.netrsc.org This two-step protocol involves the formation of a 3,5-dimethyl-4-isoxazolyliodonium salt as an intermediate, which is obtained with high site selectivity from arenes via C-H activation. rsc.org This intermediate is then converted into the corresponding sulfoximine through a ligand coupling at the hypervalent iodine center with sulfinamides. rsc.org This process is mild and avoids the use of transition metals, making it suitable for the late-stage functionalization of complex molecules. rsc.org

Furthermore, metal-free approaches for the synthesis of N-aryl sulfoximines have been reported, which proceed via an aryne intermediate. researchgate.net These methods are operationally simple and offer the advantage of shorter reaction times. researchgate.net The mild conditions are also compatible with enantiopure substrates. researchgate.net

Other metal-free transformations include the synthesis of N-1,2,4-oxadiazole substituted sulfoximines from N-cyano sulfoximines. rsc.org This divergent approach exhibits a wide substrate scope and excellent functional group tolerability. rsc.org A key advantage of this method is that the major part is metal-free, and it utilizes environmentally friendly solvents. rsc.org

Modular Synthetic Design via Sulfur Fluorine Exchange (SuFEx) Chemistry

Sulfur Fluorine Exchange (SuFEx) chemistry has emerged as a powerful tool for the modular synthesis of a wide range of sulfur(VI) compounds, including sulfoximines and their derivatives. researchgate.netnih.govmonash.edu SuFEx reactions are characterized by their high efficiency, reliability, and broad functional group tolerance, making them ideal for creating diverse molecular libraries. nih.govresearchgate.netrsc.org

The core of SuFEx chemistry lies in the unique reactivity of the S(VI)-F bond, which is generally stable but can be selectively activated to react with nucleophiles like alcohols and amines. monash.edu Sulfonimidoyl fluorides are key building blocks in SuFEx chemistry, serving as versatile precursors for the synthesis of sulfoximines, sulfonimidamides, and sulfonimidate esters through various SuFEx click reactions. acs.orgnih.gov The nitrogen atom in sulfonimidoyl fluorides provides an additional handle for tuning the physicochemical properties of the resulting molecules. acs.orgnih.govresearchgate.net

A significant advancement in this area is the development of enantiopure bifunctional S(VI) transfer reagents, which act as chiral SuFEx templates for the rapid asymmetric synthesis of sulfoximines, sulfonimidoyl fluorides, and sulfonimidamides with excellent enantiomeric excess. nih.govresearchgate.net This approach offers a modular and efficient unified strategy, overcoming previous limitations in the stereocontrolled synthesis of these important compounds. nih.gov

The practicality of SuFEx chemistry is further enhanced by the development of accelerated SuFEx click chemistry (ASCC), which allows for the efficient coupling of alcohols with SuFEx-compatible functional groups. nih.govresearchgate.netrsc.orgresearchgate.net This method often utilizes a catalyst and an additive to achieve rapid reaction rates and high yields, streamlining the synthetic workflow and simplifying purification. nih.govresearchgate.net

The modularity of SuFEx chemistry has been demonstrated in the synthesis of diverse libraries of functional molecules, including the late-stage derivatization of bioactive compounds. nih.govresearchgate.netrsc.org For example, a modular synthesis of β-ketosulfonamides has been developed, which involves the preparation of alkenyl sulfamates via SuFEx chemistry, followed by a photomediated 1,3-rearrangement. nih.gov

The following table lists the chemical compounds mentioned in this article.

Mechanistic Investigations of Reactions Involving 4 S Methylsulfonimidoyl Benzonitrile Scaffolds

Elucidation of Reaction Pathways and Transition State Analysis

Mechanistic understanding of reactions involving sulfonimidoyl scaffolds is crucial for the development of new synthetic methods. A prominent area of investigation is the Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction, a powerful click chemistry tool for connecting molecular building blocks. nih.govnih.gov While seemingly a simple exchange, the precise mechanism is complex and a subject of ongoing study. nih.gov

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of these reactions. nih.govresearchgate.net For the reaction of sulfonimidoyl fluorides with nucleophiles, analysis of the intrinsic reaction coordinate (IRC) helps to distinguish between different mechanistic possibilities. acs.org An asymmetric profile of the transition region, where the transition state is closer in energy to the products, can indicate a non-concerted, stepwise mechanism where bond-breaking and bond-making are not simultaneous. acs.org Conversely, a symmetrical transition region suggests a concerted pathway. acs.org DFT calculations have been used to investigate the formation of intermediates and transition states in related S-arylation reactions, revealing that N-arylation can be both kinetically and thermodynamically favorable over S-arylation in certain systems. researchgate.net

In the context of SuFEx, it is still being debated whether the reaction proceeds through a dissociative or an associative pathway with a concerted intermediary, given the ability of sulfur to accommodate hypervalent coordination. nih.gov The high positive charge on the central sulfur atom makes it a prime target for nucleophilic attack, a key feature driving these exchange reactions. nih.gov

Role of Reactive Intermediates (e.g., Carbanions, Sulfane Nitriles, Iodonium (B1229267) Salts)

The transformations of sulfonimidoyl benzonitriles can proceed through various highly reactive intermediates, which dictate the reaction pathway and final products.

Carbanions: α-Sulfonyl carbanions are well-established reactive intermediates in organic chemistry. acs.orgacs.org The electron-withdrawing nature of the sulfonimidoyl group can similarly stabilize an adjacent carbanion, making the α-protons acidic. These carbanions are potent nucleophiles, capable of participating in a wide range of bond-forming reactions. numberanalytics.comsiue.edu Their stability and reactivity are influenced by factors such as the substituents on the sulfur, the counterion, and the solvent. numberanalytics.com For instance, polar aprotic solvents like DMSO can enhance the reactivity of carbanions by reducing ion pairing. numberanalytics.com

Reactivity at the Sulfonimidoyl Nitrogen: The nitrogen atom of the sulfonimidoyl moiety can act as a nucleophile or a leaving group precursor. While the term "sulfane nitriles" is not commonly used in this specific context, the reactivity involving the S=N bond is central. For example, in the synthesis of sulfoximines from sulfinamides, a key step can be the S-alkylation, which proceeds by avoiding N-alkylation, often through steric hindrance provided by a bulky protecting group on the nitrogen. organic-chemistry.org

Iodonium Salts: Diaryliodonium salts serve as powerful arylating agents in modern organic synthesis. acs.orgresearchgate.net They are employed in transition-metal-free arylations of sulfur nucleophiles, such as sulfinates, to form sulfones. acs.org This reactivity can be extended to sulfonimidoyl compounds, where the sulfur or nitrogen atom could potentially be arylated. The mechanism often involves the formation of a copper(III)-aryl species when a copper catalyst is used, or direct nucleophilic attack on the iodonium salt. mdpi.combeilstein-journals.org These reagents are valuable for creating C-S and N-S bonds under relatively mild conditions.

Stereochemical Control and Enantiodetermining Steps in Asymmetric Sulfonimidoyl Reactions

The sulfur atom in a sulfonimidoyl group is a stereogenic center, making stereochemical control a paramount challenge and opportunity in synthesis. nih.govresearchgate.net Significant efforts have been dedicated to developing asymmetric syntheses of chiral sulfonimidoyl compounds, including sulfoximines and sulfonimidamides. nih.govorganic-chemistry.orgnih.gov

A key strategy involves the use of enantiopure starting materials and ensuring that subsequent reactions proceed with high stereospecificity. For example, the reaction of enantioenriched sulfonimidoyl fluorides with Grignard reagents or amines can produce chiral sulfoximines and sulfonimidamides, respectively, with excellent transfer of chirality. nih.govrsc.org The success of these stereocontrolled transformations often depends critically on the nature of the N-protecting group on the sulfonimidoyl fluoride. rsc.org

One major challenge is the potential for racemization. Enantioenriched arylsulfonimidoyl fluorides, for instance, can be readily racemized by excess fluoride ions. nih.govnih.gov To circumvent this, reaction conditions have been developed that trap the liberated fluoride, for example by using lithium bromide (LiBr) as an additive, thereby enabling a fully stereospecific reaction. nih.govnih.gov

Identifying the enantiodetermining step is crucial for optimizing asymmetric reactions. nih.govnih.gov In catalytic processes, such as the rhodium-catalyzed asymmetric sulfur alkylation of sulfenamides to form sulfilimines (precursors to sulfoximines), the key stereochemistry-defining event is the attack of the sulfenamide (B3320178) on a chiral rhodium carbenoid intermediate. researchgate.net Computational studies can help elucidate the origin of stereoselectivity by comparing the transition state energies for the formation of different enantiomers. researchgate.net

Table 1: Factors Influencing Stereochemical Outcome in Sulfonimidoyl Reactions

| Factor | Description | Impact on Stereochemistry |

| Chiral Reagent/Catalyst | Use of enantiopure starting materials or catalysts (e.g., chiral ligands). | Induces facial selectivity in the reaction, leading to an excess of one enantiomer. |

| N-Protecting Group | The substituent on the sulfonimidoyl nitrogen. | Can influence reaction pathway, stability of intermediates, and stereospecificity of nucleophilic attack. rsc.org |

| Leaving Group | The group displaced during nucleophilic substitution at sulfur (e.g., fluoride). | Can affect the potential for racemization. Fluoride ions, for example, can cause racemization of the product. nih.gov |

| Additives | Substances added to the reaction mixture (e.g., LiBr). | Can act as "traps" for species that cause racemization, thus preserving enantiopurity. nih.gov |

| Reaction Conditions | Solvent, temperature, and concentration. | Can influence the stability of intermediates and transition states, thereby affecting the enantiodetermining step. |

Investigations of Radical and Concerted Mechanisms in Sulfonimidoyl Transformations

While many reactions at the sulfonimidoyl center are ionic, radical pathways have emerged as a powerful alternative for forming S(VI)-carbon bonds. Traditionally, sulfonimidoyl fluorides have been used exclusively as electrophiles. researchgate.netnih.gov However, recent advances have enabled their conversion to S(VI) radicals, which is challenging due to the high reduction potential and strong S-F bond. researchgate.netnih.gov

A general strategy involves the cooperative use of an organosuperbase and photoredox catalysis. nih.gov The base activates the sulfonimidoyl fluoride, lowering its reduction potential to a level accessible by a photocatalyst. The resulting S(VI) radical can then engage in reactions like alkene addition to form vinyl sulfoximines. nih.gov Mechanistic experiments, including inhibition by radical scavengers like TEMPO and the use of radical clock experiments, have confirmed the involvement of a photoredox single electron transfer (SET) process. nih.govresearchgate.netresearchgate.net

The question of whether a reaction is concerted (bond-forming and bond-breaking occur in a single step) or stepwise (proceeding through one or more intermediates) is fundamental. psiberg.comquora.com For SuFEx reactions, this remains an area of active investigation. nih.gov Computational studies analyzing the reaction force and the symmetry of the transition state region can provide insights. An SN2-type reaction is often considered a classic example of a concerted mechanism. acs.org Kinetic isotope effect (KIE) studies can also help distinguish between these pathways. wikipedia.orglibretexts.org A primary KIE is expected if a bond to the isotopically labeled atom is broken in the rate-determining step, which is characteristic of many concerted and some stepwise mechanisms. wikipedia.orgprinceton.edu

Kinetic and Thermodynamic Studies of Sulfonimidoyl Benzonitrile (B105546) Reactions

Detailed kinetic and thermodynamic studies provide quantitative insight into reaction mechanisms, rates, and equilibria. For reactions involving sulfonimidoyl benzonitriles, such studies help to understand substituent effects and optimize reaction conditions.

Kinetic Studies: Hammett analysis, which correlates reaction rates with substituent electronic effects, has been used to probe the mechanism of radical reactions involving aryl sulfonyl fluorides. nih.gov In the photoredox-catalyzed sulfonylation of styrenes, a significant acceleration by electron-deficient substituents on the aryl sulfonyl fluoride was observed, indicating that the electronic nature of the aryl ring plays a key role in the radical generation or propagation steps. nih.gov

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing transition state structures. wikipedia.orgprinceton.edunih.gov A primary KIE is observed when a bond to an isotopically substituted atom is broken or formed in the rate-determining step. libretexts.org For example, a large kH/kD value would be expected for a reaction involving C-H bond cleavage in the rate-limiting step. princeton.edu Secondary KIEs, where the isotopic substitution is not at the site of bond cleavage, can provide information about changes in hybridization at the transition state. wikipedia.org While specific KIE studies on 4-(S-methylsulfonimidoyl)benzonitrile are not widely reported, the principles are applicable for elucidating mechanisms such as nucleophilic attack at sulfur or deprotonation at the α-carbon.

Thermodynamic Studies: The thermodynamics of a reaction determine its feasibility and the position of equilibrium. The formation of the S(VI)-F bond is exceptionally strong, which is a thermodynamic driving force in many SuFEx reactions that use silyl-protected nucleophiles, leading to the formation of a very stable Si-F bond. nih.gov Computational chemistry allows for the calculation of Gibbs free energies (ΔG) of reactants, transition states, and products, providing a complete thermodynamic profile of a reaction pathway. researchgate.netresearchgate.net This analysis can reveal whether a reaction is kinetically or thermodynamically controlled, which is crucial for predicting product distributions. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design of Sulfonimidoyl Benzonitrile Derivatives

Conformational Analysis and Stereochemical Influence of the S-Methylsulfonimidoyl Moiety

The S-methylsulfonimidoyl group introduces a stereogenic sulfur(VI) center, which significantly influences the three-dimensional structure and reactivity of the parent molecule. This chirality is a key factor in the diastereomeric control observed in various chemical reactions. acs.org

The stereochemical configuration at the sulfur atom dictates the spatial arrangement of its substituents, which can lead to high diastereoselectivity in synthesis. For instance, in the Castagnoli–Cushman Reaction involving sulfonimidoyl imines, the chirality at the sulfur center, combined with steric hindrance between the S-substituent and an aryl ring, controls the stereochemical outcome. acs.org The relative stereochemistry of the resulting products has been definitively assigned through techniques such as X-ray crystallography, confirming the profound influence of the sulfonimidoyl moiety's configuration. acs.org

Computational studies, particularly Density Functional Theory (DFT) calculations, have been employed to rationalize these stereochemical outcomes. acs.org These analyses help to understand the energy differences between possible transition states, revealing how the inherent structure of the chiral sulfonimidoyl group guides the reaction pathway toward a specific stereoisomer. acs.org The stability and stereochemical integrity of these compounds are crucial; for example, enantioenriched sulfonimidoyl fluorides can be racemized by fluoride (B91410) ions, necessitating reaction conditions that sequester fluoride to maintain stereopurity. nih.gov

The reaction mechanism at the sulfur center often proceeds with a predictable stereochemical outcome. For example, nucleophilic substitution reactions at the sulfur atom of sulfonimidoyl fluorides with Grignard reagents have been shown to proceed with inversion of configuration, consistent with an SN2-type mechanism. This stereospecificity is vital for the synthesis of enantiomerically pure sulfoximines and other derivatives.

The conformation of the sulfonimidoyl group can be influenced by both steric and electronic interactions. The arrangement of the methyl, oxygen, and imino groups around the sulfur atom, along with the attached benzonitrile (B105546) ring, creates a distinct and complex three-dimensional profile. This defined shape is critical for molecular recognition and interaction with biological targets.

Impact of Substituent Effects on Reactivity, Selectivity, and Molecular Recognition

The substituents on both the sulfur and nitrogen atoms of the sulfonimidoyl moiety, as well as on the benzonitrile ring, have a pronounced impact on the molecule's reactivity, selectivity, and ability to engage in molecular recognition.

Reactivity and Selectivity:

The nature of the group on the imino nitrogen is particularly important in determining the success and stereochemical outcome of synthetic transformations. nih.gov For example, the choice of an N-protecting group can influence the stability of intermediates and the selectivity of reactions with organometallic reagents. researchgate.net DFT calculations have been instrumental in understanding how different substituents influence diastereoselectivity by modeling their effects on the transition state energies of a reaction. acs.org

The electronic properties of substituents on the benzonitrile ring can also modulate the reactivity of the sulfonimidoyl group. Electron-withdrawing groups, like the nitrile function itself, can affect the electrophilicity of the sulfur center, influencing its susceptibility to nucleophilic attack. Conversely, the sulfonimidoyl group influences the properties of the aromatic ring.

Molecular Recognition:

The sulfonimidoyl moiety offers unique opportunities for molecular recognition due to its distinct geometry and hydrogen bonding capabilities. The N-H bond of an unprotected sulfonimidoyl group can act as a hydrogen bond donor, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. This allows for specific and directional interactions with biological macromolecules like proteins.

The table below illustrates how different substituents can affect key molecular properties:

| Substituent Location | Type of Substituent | Potential Impact |

| Imino Nitrogen (N) | Bulky protecting group (e.g., Boc) | Increases steric hindrance, influences diastereoselectivity, enhances stability. nih.gov |

| Imino Nitrogen (N) | Small alkyl group | Alters hydrogen bonding potential and overall polarity. |

| Sulfur (S) | Alkyl vs. Aryl group | Modifies steric bulk and electronic properties at the chiral center. |

| Benzonitrile Ring | Electron-donating group | Increases electron density on the ring, potentially affecting aromatic reactions. |

| Benzonitrile Ring | Electron-withdrawing group | Decreases electron density, influences the acidity of the N-H proton. |

These substituent effects are critical for fine-tuning the properties of sulfonimidoyl benzonitrile derivatives for specific applications, such as designing enzyme inhibitors or new materials.

Rational Design of Sulfonimidoyl Compounds as Bioisosteres in Chemical Design

One of the most significant applications of sulfonimidoyl compounds in modern chemistry is their use as bioisosteres for more common functional groups in drug design. researchgate.net The structural and electronic properties of the sulfonimidoyl group allow it to mimic and often improve upon the characteristics of sulfones and sulfonamides. nih.gov

Sulfonimidamides, in particular, are considered chiral isosteres of sulfonamides. nih.gov The key advantage of the sulfonimidoyl moiety is the introduction of a chiral center and an additional vector for chemical modification at the nitrogen atom. This provides a three-dimensional scaffold that can be exploited to achieve better binding affinity and selectivity for biological targets.

The table below compares the properties of the sulfonimidoyl group with its common bioisosteres:

| Functional Group | Key Properties |

| Sulfone (-SO₂-) | Achiral, strong hydrogen bond acceptor. |

| Sulfonamide (-SO₂NH-) | Achiral at sulfur, hydrogen bond donor and acceptor. |

| Sulfonimidoyl (-S(O)(NR)-) | Chiral at sulfur, hydrogen bond donor/acceptor, additional site for substitution at nitrogen. |

This additional substitution point allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. Replacing a sulfonamide with a sulfonimidamide can lead to improved pharmacokinetic profiles and can introduce novel intellectual property for drug candidates. The unique spatial arrangement of the sulfonimidoyl group can lead to new and improved interactions within a protein's binding pocket that are not possible with its achiral sulfone or sulfonamide counterparts. researchgate.net

Development of Chiral Sulfonimidoyl Ligands and Auxiliaries

The inherent chirality and stability of the sulfonimidoyl framework make it an attractive scaffold for the development of new chiral ligands and auxiliaries for asymmetric synthesis. These molecules can coordinate to metal centers or be temporarily attached to a substrate to control the stereochemical outcome of a reaction.

The development of enantiopure bifunctional S(VI) transfer reagents represents a significant advance in this area. researchgate.net These reagents serve as a chiral template for the efficient and highly stereoselective synthesis of a wide range of sulfoximines and sulfonimidamides. nih.govresearchgate.net This methodology allows for the predictable transfer of a chiral sulfonimidoyl group to various nucleophiles, providing access to enantiomerically enriched building blocks.

Furthermore, sulfonimidates, which are structurally related to sulfonimidoyl compounds, have been employed as chiral templates in asymmetric synthesis. rsc.org The ability to modify substituents at three distinct points (on the oxygen, carbon, and nitrogen atoms attached to the sulfur) provides significant versatility in designing chiral auxiliaries. rsc.org These auxiliaries can be used to direct a wide array of chemical transformations, after which they can be cleaved and recovered.

The applications of these chiral ligands and auxiliaries are expanding, with potential uses in catalysis, materials science, and the synthesis of complex, biologically active molecules where precise control of stereochemistry is paramount.

Applications of Sulfonimidoyl Benzonitriles in Advanced Organic Catalysis

Sulfonimidoyl Benzonitriles as Chiral Organocatalysts in Asymmetric Transformations

The development of chiral organocatalysts for asymmetric transformations is a cornerstone of modern organic synthesis. The inherent chirality of the sulfur center in sulfonimidoyl compounds makes them attractive candidates for this purpose. While the direct application of 4-(S-Methylsulfonimidoyl)benzonitrile as a catalyst is still an emerging area, related studies on chiral benzonitriles and sulfonamides highlight the potential of this class of compounds.

Research has demonstrated the successful synthesis of axially chiral benzonitriles using chiral N-heterocyclic carbenes (NHCs) as organocatalysts. researchgate.netnih.gov In these transformations, racemic 2-arylbenzaldehydes react with sulfonamides to produce axially chiral benzonitriles with high yields and enantioselectivities. researchgate.netnih.gov This process occurs through a dynamic kinetic resolution, where the catalyst controls the formation of the chiral axis. researchgate.net The resulting chiral benzonitriles have shown promise as ligands in asymmetric synthesis. nih.gov

Furthermore, the broader class of chiral sulfur-containing compounds, including sulfoximines and sulfonamides, has been explored in asymmetric organocatalysis. acs.orgrsc.org For instance, bifunctional organocatalysts bearing both amino and urea (B33335) groups have been applied to the enantioselective synthesis of axially chiral benzamides. Chiral Brønsted acids based on N-phosphoryl sulfonamides have also been developed for asymmetric transfer hydrogenation reactions. mcgill.ca These examples underscore the potential of incorporating a sulfonimidoyl benzonitrile (B105546) moiety into a catalyst scaffold to induce chirality in a variety of chemical transformations. The development of catalytic asymmetric transformations of sulfilimidoyl fluorides to access enantioenriched sulfinimidate esters further illustrates the growing importance of chiral sulfur compounds in catalysis.

Table 1: Examples of Asymmetric Transformations Utilizing Related Structures

| Catalyst Type | Reactants | Product | Key Features |

| Chiral N-Heterocyclic Carbene | Racemic 2-arylbenzaldehydes, Sulfonamides | Axially Chiral Benzonitriles | Dynamic kinetic resolution; High yields and enantioselectivities. researchgate.netnih.gov |

| Bifunctional Organocatalyst (Amino-Urea) | Not specified | Axially Chiral Benzamides | Enantioselective synthesis via aromatic electrophilic bromination. |

| Chiral N-phosphoryl sulfonamide Brønsted acid | Quinoline-2-carboxylates | (R)-1,2,3,4-tetrahydroquinoline-2-carboxylates | Biomimetic transfer hydrogenation. mcgill.ca |

| Bifunctional tertiary amine–hydrogen bond donor | Sulfilimidoyl fluorides, Alcohols | Enantioenriched sulfinimidate esters | Dynamic kinetic resolution; Stereocontrol through secondary interactions. |

Development of Metal Complexes with Sulfonimidoyl Ligands for Catalytic Processes

The coordination of organic ligands to metal centers is a powerful strategy for creating catalysts with unique reactivity and selectivity. The nitrogen and oxygen atoms of the sulfonimidoyl group, as well as the nitrile functionality of this compound, present potential coordination sites for metal ions. While specific research on metal complexes of this compound is limited, the broader field of sulfonamide and nitrile metal complexes provides insights into their potential catalytic applications.

Ruthenium pincer complexes have been shown to catalyze the hydration of a wide variety of nitriles to amides under mild conditions. rug.nl This reaction is initiated by the cooperative binding of the nitrile to the metal-ligand scaffold. rug.nl This suggests that the benzonitrile portion of this compound could be a target for metal-catalyzed transformations.

Furthermore, metal complexes bearing sulfur-containing ligands are increasingly being used in catalysis. rsc.org The presence of sulfur in the ligand backbone can impart unique properties in terms of activity, selectivity, and stability of the catalyst. rsc.org For instance, metal complexes of benzimidazole-derived sulfonamides have been synthesized and characterized, demonstrating the ability of the sulfonamide nitrogen to coordinate with transition metals. researchgate.net These complexes have been investigated for their antimicrobial activity, and their catalytic potential is an area of active research. researchgate.net The development of such complexes with sulfonimidoyl ligands could lead to novel catalysts for a range of organic transformations.

Use of Sulfonimidoyl Scaffolds in the Synthesis of Heterocyclic Systems

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The development of novel methods for their synthesis is therefore of great importance. The sulfonimidoyl group can serve as a versatile scaffold for the construction of various heterocyclic rings.

One strategy involves the intramolecular cyclization of sulfonamide derivatives. For example, N-(3-butynyl)-sulfonamides can undergo palladium- or gold-catalyzed intramolecular hydroamination to yield 2,3-dihydro-1H-pyrroles. rsc.org This 5-endo-dig cyclization provides a direct route to this important class of N-heterocycles. rsc.org

Similarly, enantiopure aryl-sulfinamides are valuable precursors for the asymmetric synthesis of N-heterocycles. nih.govrsc.org Through the formation of sulfinylimine intermediates, a variety of structurally diverse piperidines, pyrrolidines, and aziridines can be accessed. nih.govrsc.org This approach leverages the stereodirecting ability of the sulfinyl group to control the formation of chiral centers in the heterocyclic product. nih.gov These examples suggest that the sulfonimidoyl scaffold in this compound could be similarly employed in the synthesis of novel heterocyclic structures, with the potential for asymmetric induction. The synthesis of indoles and benzofurans through an acetylene-activated SNAr/intramolecular cyclization cascade also highlights the utility of ortho-functionalized aromatics in heterocycle synthesis. rsc.org

Utility in Diversification and Late-Stage Functionalization Strategies

Late-stage functionalization, the introduction of functional groups into complex molecules at a late stage of the synthesis, is a powerful tool in drug discovery and development. nih.govchimia.chmpg.de It allows for the rapid generation of analogues with improved properties. The sulfonimidoyl group is well-suited for such strategies due to its stability and the potential for selective activation.

A key approach for the late-stage functionalization of related sulfonamides involves their conversion into sulfonyl radical intermediates. nih.gov This can be achieved through photocatalysis, allowing for the subsequent reaction of the sulfonyl radical with a variety of coupling partners, such as alkenes. nih.gov This methodology has been successfully applied to the diversification of complex drug scaffolds. nih.gov

More directly relevant is the recent development of a method to convert sulfonimidoyl fluorides into S(VI) radicals. nih.gov This is achieved through a combination of an organosuperbase and photoredox catalysis, enabling the coupling of the sulfonimidoyl radical with alkenes to form vinyl sulfoximines. nih.gov This transformation is significant as it expands the synthetic utility of sulfonimidoyl compounds beyond their traditional role as electrophiles. nih.gov Given that this compound is a stable, crystalline solid, its potential as a precursor for the corresponding sulfonimidoyl radical opens up numerous possibilities for late-stage functionalization and molecular diversification. The generation of sulfonyl radicals from various precursors, including sulfone-substituted tetrazoles, further underscores the versatility of this approach for forming carbon-sulfur and carbon-carbon bonds. rsc.orgresearchgate.netcam.ac.uk

Advanced Characterization Techniques in 4 S Methylsulfonimidoyl Benzonitrile Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 4-(S-Methylsulfonimidoyl)benzonitrile in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural assignment. rsc.orgipb.pt

In ¹H NMR spectroscopy, the aromatic protons of the benzonitrile (B105546) ring typically appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing nitrile group are expected to be downfield compared to those ortho to the sulfonimidoyl group. The methyl protons attached to the sulfur atom typically resonate as a singlet, while the N-H proton, if not exchanged with a deuterated solvent, would appear as a broad singlet. researchgate.net The precise chemical shifts can be influenced by the solvent used. illinois.edumsu.edu

¹³C NMR spectroscopy provides complementary information. The carbon atom of the nitrile group (C≡N) has a characteristic chemical shift in the 115-120 ppm range. The quaternary carbon attached to the sulfoximine (B86345) group and the carbon of the methyl group also have distinct resonances. The aromatic carbons show four distinct signals corresponding to the substituted and unsubstituted positions on the benzene ring. nih.gov Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton and carbon signals and confirm connectivity within the molecule.

Dynamic NMR studies can also provide insight into processes such as proton exchange at the nitrogen atom or restricted rotation around the C-S bond, although such phenomena are more commonly studied in more sterically hindered sulfoximines.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data are representative and based on analogous structures. Actual values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |

|---|---|---|

| Aromatic (ortho to -CN) | 7.8 - 8.0 | Doublet (d) |

| Aromatic (ortho to -S(O)Me=NH) | 7.6 - 7.8 | Doublet (d) |

| S-CH₃ | 3.1 - 3.4 | Singlet (s) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are representative and based on analogous structures. Actual values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) in CDCl₃ |

|---|---|

| C-CN (quaternary) | 145 - 150 |

| C-H (aromatic, ortho to -CN) | 132 - 135 |

| C-H (aromatic, ortho to -S(O)Me=NH) | 128 - 130 |

| C-CN (nitrile) | 117 - 119 |

| C-S (quaternary) | 110 - 115 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with a soft ionization technique like electrospray ionization (ESI), can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₈H₈N₂OS). nih.gov

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments offers valuable structural information. acs.org For this compound, common fragmentation pathways would likely involve the loss of small, stable molecules or radicals. Key fragmentation events could include:

Cleavage of the S-CH₃ bond, leading to the loss of a methyl radical (•CH₃).

Loss of the NH group.

Fragmentation of the benzonitrile ring structure.

Cleavage of the C-S bond, separating the aryl and sulfoximine moieties.

Analyzing these fragmentation patterns helps to piece together the molecular structure and confirm the identity of the compound.

Table 3: Expected High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₈H₈N₂OS |

| Exact Mass (Monoisotopic) | 180.0357 Da |

Infrared and UV-Visible Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. libretexts.orglibretexts.org The spectrum would be dominated by characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected IR absorptions include:

A sharp, strong absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. researchgate.net

Strong stretching vibrations for the S=O and S=N bonds of the sulfoximine group, typically found in the regions of 1220-1240 cm⁻¹ and 1080-1100 cm⁻¹, respectively. nih.gov

An N-H stretching band, which can appear in the 3200-3300 cm⁻¹ range.

C-H stretching vibrations from the aromatic ring and the methyl group just above and below 3000 cm⁻¹, respectively.

C=C stretching vibrations for the aromatic ring in the 1400-1600 cm⁻¹ region.

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The benzonitrile chromophore is expected to exhibit strong absorptions in the ultraviolet region, corresponding to π→π* transitions of the aromatic system. The sulfoximine group may cause a slight shift (either bathochromic or hypsochromic) in the absorption maxima compared to unsubstituted benzonitrile.

Table 4: Characteristic Infrared Absorption Frequencies for this compound Data are representative and based on analogous structures.

| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile | C≡N Stretch | 2220 - 2240 | Strong, Sharp |

| Sulfoximine | S=O Stretch | 1220 - 1240 | Strong |

| Sulfoximine | S=N Stretch | 1080 - 1100 | Strong |

| Amine | N-H Stretch | 3200 - 3300 | Medium |

| Aromatic | C=C Stretch | ~1600, ~1475 | Medium |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and MS. nih.govnih.gov

Crucially, for a chiral molecule like this compound, X-ray crystallography on a single crystal of one enantiomer allows for the unambiguous determination of the absolute stereochemistry at the chiral sulfur center (i.e., whether it is the R or S configuration). nih.gov This is often achieved by using anomalous dispersion effects. uow.edu.au

Furthermore, the crystal structure reveals how the molecules pack in the solid state, providing insights into intermolecular interactions such as hydrogen bonding (e.g., involving the N-H group) and π-π stacking of the benzonitrile rings. This information is vital for understanding the material's physical properties.

Electron Paramagnetic Resonance (EPR) and Cyclic Voltammetry for Mechanistic Probes

While NMR and MS define the static structure, Electron Paramagnetic Resonance (EPR) spectroscopy and cyclic voltammetry (CV) are powerful tools for probing the compound's reactivity and electronic behavior.

EPR spectroscopy is used to study species with unpaired electrons, such as radicals. While this compound is not itself a radical, EPR could be used as a mechanistic probe in reactions where it might form a radical intermediate. For instance, if the compound were involved in a single-electron transfer (SET) process, EPR could detect and characterize any resulting radical cations or anions, providing crucial evidence for the reaction mechanism. nih.gov

Cyclic voltammetry is an electrochemical technique used to investigate the oxidation and reduction processes of a molecule. A CV experiment on this compound would reveal its redox potentials, indicating how easily it can accept or donate electrons. This provides information about the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The electrochemical behavior can be correlated with its electronic structure and reactivity in redox reactions.

Future Research Trajectories and Emerging Opportunities

Development of Sustainable and Economically Viable Synthesis Routes for Sulfonimidoyl Benzonitriles

The advancement of synthetic chemistry is increasingly linked to the principles of green chemistry, emphasizing the need for processes that are not only efficient but also environmentally benign and economically feasible. Future research in the synthesis of sulfonimidoyl benzonitriles will likely prioritize the development of sustainable methodologies that move away from traditional, often harsh, synthetic protocols.

Current challenges in the synthesis of related sulfur(VI) compounds often involve the use of hazardous reagents, stoichiometric oxidants, and volatile organic solvents. rsc.orgresearchgate.net To address these issues, research is trending towards several key areas:

Mechanochemistry: Solvent-free mechanochemical methods, such as ball milling, offer a promising alternative to traditional solvent-based reactions. youtube.comresearchgate.net This approach can reduce waste, shorten reaction times, and sometimes provide access to products that are difficult to obtain through conventional means. researchgate.net For instance, the synthesis of sulfonimidoyl fluorides has been demonstrated under solvent-free mechanochemical conditions, suggesting a potential route for related benzonitrile (B105546) compounds. youtube.com

Electrochemical Synthesis: Electrochemistry represents a powerful tool for green synthesis, using electricity as a traceless reagent to drive oxidation reactions. chinesechemsoc.org This method avoids the need for chemical oxidants, which often generate stoichiometric waste. The electrochemical synthesis of various sulfonimidoyl derivatives has been reported, indicating its potential applicability to the synthesis of sulfonimidoyl benzonitriles. chinesechemsoc.org

Alternative Solvents and Catalysts: The replacement of hazardous solvents with greener alternatives like water, ethanol, or deep eutectic solvents is a core tenet of sustainable chemistry. researchgate.net Research into the oxidative chlorination for sulfonamide synthesis in such solvents highlights a viable path forward. rsc.orgresearchgate.net Furthermore, exploring non-noble metal catalysts for key bond-forming reactions, such as the ammoxidation of alkylbenzenes to produce benzonitriles, could significantly improve the economic viability of these syntheses. medcraveonline.com

| Parameter | Traditional Synthesis Routes | Emerging Sustainable Routes |

|---|---|---|

| Reagents | Often require harsh oxidants, toxic sulfur fluorides, or expensive fluorinating agents. chinesechemsoc.org | Utilize electricity (electrochemistry), mechanical force (mechanochemistry), or greener oxidants like NaDCC·2H₂O. researchgate.netyoutube.comchinesechemsoc.org |

| Solvents | Typically rely on volatile and often hazardous organic solvents. | Employ water, alcohols, deep eutectic solvents, or solvent-free conditions. researchgate.netyoutube.com |

| Waste Generation | High E-factor due to stoichiometric byproducts from oxidants and reagents. | Reduced waste streams; electrochemistry uses electrons as a "traceless" reagent. chinesechemsoc.org |

| Energy Consumption | Often requires high temperatures and prolonged reaction times. | Can operate at room temperature (mechanochemistry, electrochemistry) or with reduced reaction times. researchgate.netchinesechemsoc.org |

| Economic Viability | Can be limited by the cost of reagents and waste disposal. | Potentially more economical due to the use of cheaper reagents, less waste, and reduced energy input. medcraveonline.com |

Exploration of Novel Reactivity and Unprecedented Mechanistic Pathways

The sulfonimidoyl group is a chiral, three-dimensional bioisostere of the more common sulfonyl group, offering unique opportunities for molecular design. nih.gov However, its full reactive potential remains largely untapped. Future research should focus on a deeper exploration of the reactivity of the S(VI) center in sulfonimidoyl benzonitriles, which could lead to the discovery of novel transformations and a better understanding of reaction mechanisms.

Key areas for investigation include:

Asymmetric Synthesis and Stereocontrol: The sulfur atom in a sulfonimidoyl group is a stereocenter. Developing modular and highly stereoselective synthetic methods is crucial. nih.govnih.gov While progress has been made in the asymmetric synthesis of sulfonimidoyl fluorides and their subsequent stereospecific reactions, expanding these methods to a wider range of substrates, including benzonitriles, is a key objective. nih.gov

Mechanistic Elucidation: A detailed understanding of the reaction mechanisms governing the formation and transformation of sulfonimidoyl compounds is essential for rational reaction design. For example, debates between SN2-type, SN1-type, and addition-elimination pathways in the synthesis of related sulfonimidates highlight the complexity and the need for further study. rsc.org Advanced kinetic and computational studies can help to elucidate these pathways.

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry: SuFEx has emerged as a powerful click chemistry reaction for creating robust molecular linkages. researchgate.net Sulfonimidoyl fluorides are key players in this chemistry. chinesechemsoc.org Exploring the reactivity of 4-(S-Methylsulfonimidoyl)benzonitrile derivatives in SuFEx reactions could open up new avenues for creating complex molecules, polymers, and materials with tailored properties. researchgate.netnih.gov

Integration with High-Throughput Experimentation and Automation in Discovery Platforms

The traditional, manual approach to chemical synthesis and optimization is often slow and resource-intensive. nih.govsynplechem.com The integration of high-throughput experimentation (HTE) and laboratory automation offers a transformative approach to accelerate the discovery and development of new molecules and synthetic routes. wikipedia.orgnih.gov

For the synthesis of this compound and its analogs, these technologies can be applied to:

Rapid Reaction Optimization: HTE platforms, utilizing multi-well plates and robotic liquid handlers, allow for the parallel execution of hundreds of experiments. nih.govyoutube.com This enables the rapid screening of a wide array of catalysts, ligands, bases, solvents, and temperature conditions to quickly identify the optimal parameters for a given transformation. youtube.com

Library Synthesis: Automated synthesis platforms can be used to rapidly generate large libraries of sulfonimidoyl benzonitrile derivatives. youtube.com This is particularly valuable in drug discovery, where a diverse set of analogs is needed for structure-activity relationship (SAR) studies. nih.gov The combination of SuFEx chemistry with HTE has already been demonstrated as a powerful tool for medicinal chemistry. nih.gov

Accelerated Discovery of New Reactions: HTE can be used not only for optimizing known reactions but also for discovering entirely new ones. By systematically and rapidly screening combinations of reactants and potential catalysts, researchers can uncover novel reactivity that might be missed in a more traditional, hypothesis-driven approach. youtube.com

| Advantage | Description | Impact on Research |

|---|---|---|

| Increased Efficiency | Parallel execution of numerous experiments significantly reduces the time required for optimization and screening. wikipedia.orgnih.gov | Faster identification of optimal synthetic conditions and accelerated hit-to-lead processes in drug discovery. nih.gov |

| Resource Conservation | Reactions are performed on a microscale, minimizing the consumption of valuable starting materials, reagents, and solvents. youtube.com | Reduces costs and allows for broader screening with limited quantities of novel compounds. |

| Enhanced Data Quality | Automated systems provide higher reproducibility and reduce the potential for human error. wikipedia.org | Generates more reliable and comprehensive datasets for analysis and decision-making. youtube.com |

| Broader Exploration of Chemical Space | Enables the testing of a much wider range of reaction parameters and reactant combinations than is feasible manually. youtube.com | Increases the probability of discovering novel reactions, improved catalysts, and compounds with superior properties. youtube.com |

Advanced Computational Design and Predictive Modeling for Targeted Synthesis

Computational chemistry has become an indispensable tool in modern chemical research, providing insights that guide experimental work. mdpi.com For the targeted synthesis of this compound and its derivatives, advanced computational design and predictive modeling can streamline the entire discovery process, from designing synthetic routes to predicting molecular properties.

Future directions in this area include:

Predictive Synthesis Planning: Organic synthesis software can help devise practical and efficient synthetic routes by analyzing vast databases of known reactions. wikipedia.org Applying these tools to complex targets like sulfonimidoyl benzonitriles can help chemists identify the most promising pathways before stepping into the lab.

Mechanism and Reactivity Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model reaction intermediates and transition states. mdpi.com This allows for the detailed investigation of reaction mechanisms, the prediction of reactivity, and the rational design of catalysts. For example, computational studies can help resolve mechanistic ambiguities, such as those between SN2 and addition-elimination pathways. rsc.org

In Silico Molecular Design: For applications in medicinal chemistry, computational tools are vital. nih.govnih.gov Molecular docking can predict how derivatives of this compound might bind to a biological target. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or other properties of unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates. researchgate.net This computational pre-screening saves significant time and resources.

By combining these computational approaches with automated, high-throughput synthesis, researchers can create a closed-loop "design-make-test-analyze" cycle, dramatically accelerating the pace of innovation in the field of sulfonimidoyl chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.